molecular formula C12H8F3N B8292400 1-(2-propynyl)-2-trifluoromethyl-(1H)-indole

1-(2-propynyl)-2-trifluoromethyl-(1H)-indole

Cat. No.: B8292400
M. Wt: 223.19 g/mol
InChI Key: HPBHCPRWOZIMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-propynyl)-2-trifluoromethyl-(1H)-indole is a useful research compound. Its molecular formula is C12H8F3N and its molecular weight is 223.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

1-prop-2-ynyl-2-(trifluoromethyl)indole

InChI

InChI=1S/C12H8F3N/c1-2-7-16-10-6-4-3-5-9(10)8-11(16)12(13,14)15/h1,3-6,8H,7H2

InChI Key

HPBHCPRWOZIMFD-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2C=C1C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

8.57 g of 2-trifluoromethyl-1H-indole described in J. Org. Chem. (1983) 48-3233 and 10 ml of tetrahydrofuran were mixed together under an inert atmosphere at +5° C. and after 15 minutes, 2.4 g of sodium hydride in oil were added. After 2 minutes, 4.5 ml of 2-bromo-propyne were introduced and the resulting mixture was stirred for 30 minutes at +5° C., then for one hour at 25° C. Another 4.5 ml of bromo-propyne were added and the mixture was stirred for 4 hours and then poured into an iced solution of monosodium phosphate and extracted with ethyl ether. The extracts were concentrated to dryness by distillation under reduced pressure and the residue was chromatographed over silica and eluted with a mixture of hexane and ethyl acetate (95/5) to obtain 8.88 g of 1-(2-propynyl)-2-trifluoromethyl-(1H)-indole melting at 59° C.
Quantity
8.57 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-bromo-propyne
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Quantity
4.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.